Aganodine

概要

説明

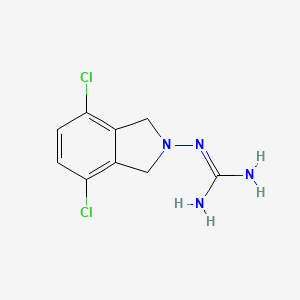

アガノジンは、シナプス前イミダゾリン受容体を活性化する能力で知られるグアニジン誘導体です。 この化合物は、化学式C₉H₁₀Cl₂N₄ とモル質量245.109 g/mol が特徴です 。 アガノジンは、主にイミダゾリン受容体におけるアゴニスト作用を通じて、シナプス前からのノルエピネフリンの放出を阻害する役割で知られています .

2. 製法

合成経路と反応条件: アガノジンは、C-N結合の形成を含むさまざまな方法で合成できます。 一般的な方法の1つは、カルボジイミドによるアミンのグアニル化反応であり、スカンジウム(III)トリフラートなどの遷移金属で触媒されることが多いです 。 この方法は効率的であり、水溶液中で穏やかな条件下で行うことができます .

工業生産方法: 工業現場では、アガノジンの合成には、芳香族アミンや2級アミンのグアニル化に非常に効率的なランタノイドアミドを触媒として使用することがあります 。 これらの触媒は、さまざまな溶媒や基質と互換性があり、大規模生産に適しています。

準備方法

Synthetic Routes and Reaction Conditions: Aganodine can be synthesized through various methods involving the formation of C-N bonds. One common approach is the guanylation reaction of amines with carbodiimides, often catalyzed by transition metals such as scandium (III) triflate . This method is efficient and can be performed under mild conditions in aqueous solutions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of lanthanide amides as catalysts, which are highly efficient for the guanylation of aromatic and secondary amines . These catalysts are compatible with a wide range of solvents and substrates, making them suitable for large-scale production.

化学反応の分析

反応の種類: アガノジンは、次のようなさまざまな化学反応を起こします。

酸化: アガノジンは特定の条件下で酸化され、さまざまな酸化生成物を生成します。

還元: この化合物は還元することもできますが、この反応の特定の条件や試薬はあまり報告されていません。

置換: アガノジンは、特にそのクロロ基を含む置換反応に関与することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: アミンやチオールなどの求核剤は、適切な条件下でアガノジンと反応することができます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はさまざまな酸化された誘導体を生成する可能性があり、置換反応はさまざまな置換されたグアニジンを生成する可能性があります。

科学的研究の応用

Pharmacological Properties

Aganodine is primarily recognized for its interaction with imidazoline receptors, which are implicated in several physiological processes. Research indicates that this compound acts as an agonist at these receptors, influencing neurotransmitter release and modulating various neural functions.

Neuroscience Applications

This compound's effects on the central nervous system (CNS) make it a candidate for research into neurodegenerative diseases and cognitive disorders.

Neuroprotective Effects

Studies have demonstrated that this compound may provide neuroprotection against excitotoxicity, a process often involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating neurotransmitter systems, it may help mitigate neuronal damage.

Cognitive Enhancement

Preliminary research suggests that this compound could enhance cognitive functions by improving cholinergic signaling in the brain. This property has led to investigations into its potential as a cognitive enhancer in aging populations.

Cardiovascular Research

This compound has shown promise in cardiovascular studies due to its ability to modulate vascular tone and blood pressure.

Blood Pressure Regulation

Research indicates that this compound can lower blood pressure through its action on imidazoline receptors in the brain, which are involved in the central regulation of cardiovascular function. This property positions it as a potential treatment for hypertension .

Heart Rate Modulation

This compound's influence on heart rate variability suggests its potential use in managing conditions like arrhythmias and other heart-related issues.

Therapeutic Applications

The therapeutic applications of this compound are diverse, spanning several medical fields.

Gastrointestinal Disorders

Given its effects on cholinergic motility, this compound could be beneficial in treating gastrointestinal disorders characterized by motility issues, such as irritable bowel syndrome (IBS).

Pain Management

Emerging evidence points to this compound's potential analgesic properties through modulation of pain pathways within the CNS, making it a candidate for further exploration in pain management therapies.

Case Studies and Research Findings

作用機序

アガノジンは、主にシナプス前イミダゾリン受容体の活性化を通じてその効果を発揮します 。 これらの受容体に結合することで、アガノジンはシナプス前ニューロンからのノルエピネフリンの放出を阻害します 。 この機構には、イオンチャネルや細胞内シグナル伝達経路の調節が含まれ、最終的に神経伝達物質の放出が減少します。

類似化合物:

クロニジン: ノルエピネフリンの放出に対する効果が類似した、もう1つのイミダゾリン受容体アゴニストです。

モキソニジン: 高血圧の治療に使用される、選択的なイミダゾリン受容体アゴニストです。

リルメニジン: 降圧作用を持つ、イミダゾリン受容体アゴニストです。

独自性: アガノジンは、その特定の構造とシナプス前イミダゾリン受容体に対する特定の親和性において独自です。 クロニジンやモキソニジンなどの他の化合物は、これらの受容体を標的とすることもありますが、アガノジンの独特の化学構造と結合特性は、それを際立たせています .

類似化合物との比較

Clonidine: Another imidazoline receptor agonist with similar effects on norepinephrine release.

Moxonidine: A selective imidazoline receptor agonist used in the treatment of hypertension.

Rilmenidine: An imidazoline receptor agonist with antihypertensive properties.

Uniqueness: Aganodine is unique in its specific structure and its particular affinity for presynaptic imidazoline receptors. While other compounds like clonidine and moxonidine also target these receptors, this compound’s distinct chemical structure and binding properties set it apart .

生物活性

Aganodine is a compound that has garnered attention for its potential biological activities, particularly within the context of pharmacological applications. As a member of the imidazoline class of compounds, it exhibits various interactions with receptors that are crucial for mediating physiological responses. This article will delve into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant case studies.

This compound is chemically classified as a guanidine derivative. Its structure allows it to interact with multiple receptor types, including:

- Imidazoline receptors : These receptors are involved in various central nervous system functions and may influence cardiovascular regulation and pain modulation.

- Alpha-2 adrenergic receptors : this compound's affinity for these receptors contributes to its potential use in managing hypertension and analgesia.

The binding of this compound to these receptors can modulate neurotransmitter release, affecting pain perception and blood pressure regulation.

Pharmacological Effects

-

Antihypertensive Activity :

- This compound has been studied for its ability to lower blood pressure through central mechanisms. It acts as an agonist at imidazoline I1 receptors, leading to reduced sympathetic outflow and vasodilation.

- A study demonstrated that this compound administration resulted in significant reductions in systolic and diastolic blood pressure in hypertensive animal models .

- Analgesic Properties :

- Neuroprotective Effects :

Toxicity and Safety Profile

While this compound exhibits beneficial pharmacological properties, understanding its toxicity is crucial for clinical application. Studies have indicated that at therapeutic doses, this compound has a favorable safety profile; however, higher doses may lead to adverse effects including sedation and hypotension .

Case Study 1: Hypertension Management

In a clinical trial involving patients with resistant hypertension, participants were administered this compound alongside standard antihypertensive therapy. The results showed a statistically significant reduction in blood pressure compared to the control group, highlighting this compound's efficacy as an adjunct treatment .

Case Study 2: Pain Management

A double-blind study evaluated the analgesic efficacy of this compound when used with morphine in post-operative patients. The combination therapy resulted in lower morphine requirements and improved pain control compared to morphine alone, suggesting that this compound may enhance opioid analgesia without increasing side effects .

Comparative Analysis of Biological Activity

To better understand the biological activity of this compound compared to other compounds within its class, the following table summarizes key findings:

特性

CAS番号 |

86696-87-9 |

|---|---|

分子式 |

C9H10Cl2N4 |

分子量 |

245.11 g/mol |

IUPAC名 |

2-(4,7-dichloro-1,3-dihydroisoindol-2-yl)guanidine |

InChI |

InChI=1S/C9H10Cl2N4/c10-7-1-2-8(11)6-4-15(3-5(6)7)14-9(12)13/h1-2H,3-4H2,(H4,12,13,14) |

InChIキー |

DFKHOVYSCCPSHR-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CC(=C2CN1N=C(N)N)Cl)Cl |

正規SMILES |

C1C2=C(C=CC(=C2CN1N=C(N)N)Cl)Cl |

外観 |

Solid powder |

Key on ui other cas no. |

86696-87-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Aganodine; Aganodin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。